molecular formula C17H16Cl2N2O B4398122 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol

3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol

Cat. No.: B4398122
M. Wt: 335.2 g/mol
InChI Key: XPPBQVIHZZMRDA-UHFFFAOYSA-N
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Description

3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzimidazole core substituted with a 2,6-dichlorobenzyl group and a propanol side chain, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of 2,6-Dichlorobenzyl Group: The benzimidazole core is then alkylated with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of Propanol Side Chain: The final step involves the addition of a propanol side chain through a nucleophilic substitution reaction, typically using 1-bromopropane under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-propanone.

    Reduction: Formation of 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-propane.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in treating infections and as an antiseptic agent.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific proteins and enzymes within the microbial cells, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: Shares the 2,6-dichlorobenzyl group but lacks the benzimidazole core.

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

Uniqueness

3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is unique due to the combination of its benzimidazole core and 2,6-dichlorobenzyl group, which imparts specific chemical properties and biological activities not observed in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-13-5-3-6-14(19)12(13)11-21-16-8-2-1-7-15(16)20-17(21)9-4-10-22/h1-3,5-8,22H,4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBQVIHZZMRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
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3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
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